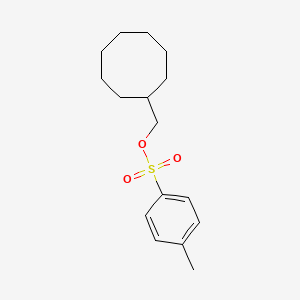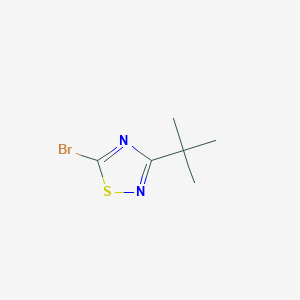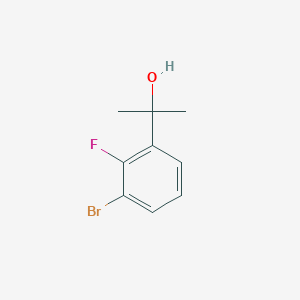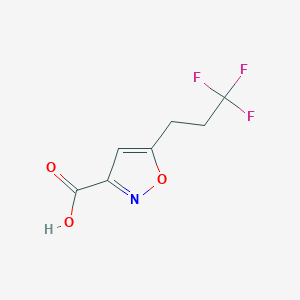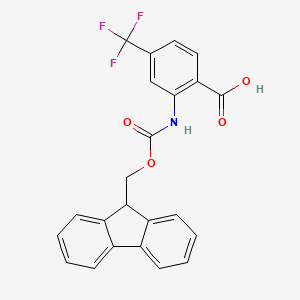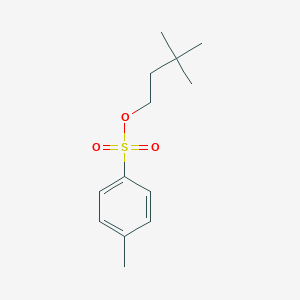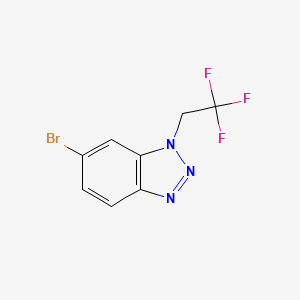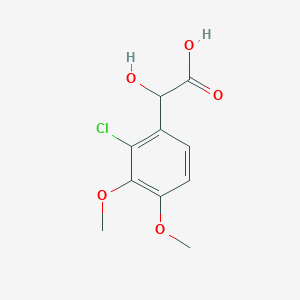
2-Chloro-3,4-dimethoxymandelic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H11ClO4. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with a hydroxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carboxylesterase enzymes, which play a role in drug metabolism and detoxification.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-3,4-dimethoxybenzaldehyde
- 2-chloro-3,4-dimethoxyphenylacetic acid
- 2-chloro-3,4-dimethoxyphenylethanamine
Uniqueness
Compared to similar compounds, 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzene ring, along with a hydroxyacetic acid moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C10H11ClO5 |
|---|---|
Peso molecular |
246.64 g/mol |
Nombre IUPAC |
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4,8,12H,1-2H3,(H,13,14) |
Clave InChI |
CMKINLSHHAVOAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(C(=O)O)O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


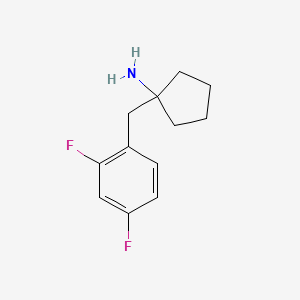

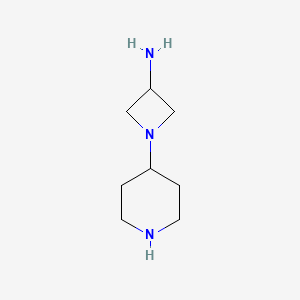
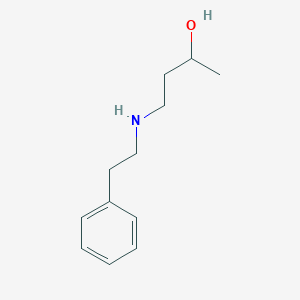
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)

